Carazolol

Description

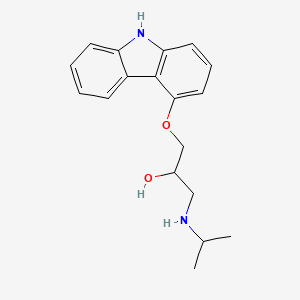

RN given refers to parent cpd without isomeric designation; structure

Properties

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXQGZPYHWWCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866648 | |

| Record name | Carazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57775-29-8 | |

| Record name | Carazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57775-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carazolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carazolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARAZOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29PW75S82A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Carazolol's Binding Affinity for β1, β2, and β3 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding characteristics of Carazolol, a potent non-selective β-adrenergic receptor antagonist, across the β1, β2, and β3 receptor subtypes. This document provides a comprehensive overview of its binding affinities, detailed experimental methodologies for characterization, and the associated signaling pathways.

Quantitative Binding Affinity of Carazolol

Carazolol is recognized for its high affinity for β-adrenergic receptors. While it is often described as non-selective between β1 and β2 subtypes, its interaction with the β3 receptor is more complex, exhibiting agonist properties in some systems. The following table summarizes the quantitative binding data for Carazolol across the three receptor subtypes.

| Receptor Subtype | Ligand | Binding Parameter | Value | Experimental System | Reference |

| β1 Adrenergic Receptor | (±)-[3H]Carazolol | Kd | 135 pM | Canine ventricular myocardium membranes | [1] |

| β2 Adrenergic Receptor | (±)-[3H]Carazolol | Kd | 50 pM | Canine lung membranes | [1] |

| Cortical β-receptors (mainly β1 and β2) | (±)-[3H]Carazolol | Kd | 0.15 nM | Rat cerebral cortical membranes | [2][3] |

| Human β3 Adrenergic Receptor | Carazolol | Ki | 2.0 ± 0.2 nM | CHO cells expressing the human β3-adrenoceptor | [2] |

| Human β3 Adrenergic Receptor | Carazolol | IC50 | 11.3 ± 1.2 nM | CHO cells expressing the human β3-adrenoceptor | |

| Murine β3 Adrenergic Receptor | Carazolol | EC50 | 25 nM | CHO cells expressing the murine β3-adrenoceptor |

It is important to note that Carazolol has been shown to have equal displacement constants when binding to calf cerebral cortex (predominantly β1 receptors) and calf cerebellum (predominantly β2 receptors), indicating a similar high affinity for both β1 and β2 subtypes.

Experimental Protocols

The determination of Carazolol's binding affinity for β-adrenergic receptors is primarily achieved through radioligand binding assays. Below are detailed methodologies for membrane preparation and competition binding assays.

Membrane Preparation from Tissues or Cultured Cells

This protocol outlines the steps for isolating cell membranes containing the β-adrenergic receptors of interest.

-

Homogenization: Tissues or harvested cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.

-

Washing: The membrane pellet is resuspended in fresh cold buffer and the high-speed centrifugation step is repeated to wash the membranes.

-

Final Resuspension and Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the Pierce® BCA assay.

[3H]Carazolol Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled Carazolol by measuring its ability to compete with a radiolabeled ligand for binding to the β-adrenergic receptors.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1 mM EDTA, at a pH of 7.4.

-

Incubation Mixture: In a 96-well plate, the following components are added in a final volume of 250 µL per well:

-

150 µL of the prepared membrane suspension (containing 3-20 µg of protein for cells or 50-120 µg for tissue).

-

50 µL of various concentrations of unlabeled Carazolol.

-

50 µL of a fixed concentration of a suitable radioligand, such as --INVALID-LINK--carazolol (e.g., at a concentration approximately two times its Kd).

-

-

Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI). This is followed by several washes with ice-cold wash buffer to remove unbound radioligand.

-

Quantification of Bound Radioactivity: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which represents the bound radioligand, is then counted using a scintillation counter.

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 20 µM (±)propranolol) and is subtracted from the total binding to yield specific binding .

-

The specific binding data is plotted against the logarithm of the unlabeled Carazolol concentration to generate a competition curve.

-

The IC50 value (the concentration of Carazolol that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

-

The Ki value for Carazolol is then calculated from the IC50 value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathways and Visualizations

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. The primary signaling pathway for all three subtypes involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). However, there are also subtype-specific and alternative signaling pathways.

β1-Adrenergic Receptor Signaling

Caption: β1-Adrenergic Receptor Signaling Pathway.

β2-Adrenergic Receptor Signaling

Caption: β2-Adrenergic Receptor Signaling Pathway.

β3-Adrenergic Receptor Signaling

Caption: β3-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Competition Binding Assay

Caption: Workflow for Determining Carazolol Ki.

References

Carazolol: An In-Depth Technical Guide to its Pharmacological Properties as an Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carazolol is a high-affinity, non-selective ligand for β-adrenergic receptors, widely recognized for its potent inverse agonist properties at β1 and β2 subtypes.[1] This technical guide provides a comprehensive overview of the pharmacological characteristics of Carazolol, focusing on its mechanism of action as an inverse agonist, its effects on downstream signaling pathways, and the experimental methodologies used to characterize these properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development targeting G protein-coupled receptors (GPCRs).

Core Pharmacological Properties

Carazolol's interaction with β-adrenergic receptors is multifaceted, exhibiting distinct pharmacological profiles depending on the receptor subtype. While it acts as a potent inverse agonist at β1 and β2-adrenergic receptors, it surprisingly functions as a full agonist at the β3-adrenergic receptor.[2]

Binding Affinity and Kinetics

Carazolol demonstrates high affinity for β-adrenergic receptors. Radioligand binding assays are instrumental in determining its binding characteristics.

Table 1: Binding Affinity of Carazolol for β-Adrenergic Receptors

| Receptor Subtype | Ligand | Kd (nM) | Ki (nM) | Cell Type/Tissue | Reference |

| β1-Adrenergic | --INVALID-LINK--Carazolol | 0.135 | - | Canine Ventricular Myocardium | [3] |

| β2-Adrenergic | --INVALID-LINK--Carazolol | 0.050 | - | Canine Lung | [3] |

| β-Adrenergic (cortical) | [3H]Carazolol | 0.15 | - | Rat Cerebral Cortex | [4] |

| β3-Adrenergic (human) | Carazolol | - | 2.0 ± 0.2 | CHO cells |

Note: The binding affinity of Carazolol can be influenced by the presence of guanine nucleotides, indicating its sensitivity to the G protein-coupling state of the receptor. Kinetic analysis of --INVALID-LINK--Carazolol binding suggests a two-step interaction, beginning with a rapidly reversible, lower-affinity association, followed by isomerization to a high-affinity, slowly reversible complex. Specific on-rate (kon) and off-rate (koff) values for Carazolol at β1 and β2 receptors are not consistently reported in publicly available literature.

Inverse Agonism and G Protein-Dependent Signaling

Inverse agonists are ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. They stabilize the inactive conformation of the receptor, thereby reducing its constitutive (basal) activity. Carazolol's identity as an inverse agonist is primarily defined by its ability to decrease the basal level of intracellular cyclic AMP (cAMP), a key second messenger produced upon Gs protein activation by β-adrenergic receptors.

The crystal structure of the β2-adrenergic receptor in complex with Carazolol (PDB: 2RH1) provides a structural basis for its inverse agonism. Carazolol binding stabilizes the inactive state of the receptor, preventing the conformational changes required for G protein coupling and activation.

Table 2: Functional Activity of Carazolol at β-Adrenergic Receptors

| Receptor Subtype | Assay | Parameter | Value | Cell Type | Reference |

| β1-Adrenergic | cAMP Accumulation | Inverse Agonist Activity | Not Quantified | - | - |

| β2-Adrenergic | cAMP Accumulation | Inverse Agonist Activity | Not Quantified | - | - |

| β3-Adrenergic (murine) | Adenylyl Cyclase Stimulation | EC50 | 25 nM | CHO cells | |

| β3-Adrenergic (murine) | Adenylyl Cyclase Stimulation | Intrinsic Activity | 0.97 | CHO cells |

Note: While the inverse agonist effect of Carazolol on cAMP production at β1 and β2 receptors is well-established qualitatively, specific IC50 values are not consistently available in the reviewed literature.

Signaling Pathway: Gs Protein Activation

The canonical signaling pathway for β1 and β2-adrenergic receptors involves the activation of the stimulatory G protein, Gs, leading to the production of cAMP by adenylyl cyclase. Carazolol, as an inverse agonist, inhibits this pathway by stabilizing the receptor in an inactive state.

Caption: Carazolol's inverse agonism on Gs protein signaling.

β-Arrestin-Dependent Signaling

In addition to G protein-mediated signaling, GPCRs can also signal through β-arrestin pathways. Some ligands, known as biased agonists, can preferentially activate one pathway over the other. For instance, Carvedilol, another β-blocker, is a known β-arrestin-biased agonist, acting as an antagonist or inverse agonist for G protein signaling while promoting β-arrestin-mediated signaling.

The effect of Carazolol on β-arrestin recruitment and subsequent signaling at β1 and β2-adrenergic receptors is not well-quantified in the available literature. This represents a significant knowledge gap in understanding the complete pharmacological profile of Carazolol and its potential for functional selectivity.

Signaling Pathway: β-Arrestin Recruitment

Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor, leading to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades. The impact of Carazolol on this pathway at β1 and β2 receptors requires further investigation.

Caption: The currently unquantified role of Carazolol in β-arrestin signaling.

Experimental Protocols

Detailed, step-by-step protocols for characterizing the pharmacological properties of Carazolol are essential for reproducible research. The following sections provide an overview of the methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of Carazolol to β-adrenergic receptors.

Caption: General workflow for a radioligand binding assay.

Methodology Overview:

-

Membrane Preparation: Homogenize cells or tissues expressing the β-adrenergic receptor of interest and isolate the membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate a fixed concentration of radiolabeled Carazolol (e.g., [3H]-Carazolol) with the membrane preparation in the presence of increasing concentrations of unlabeled Carazolol.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled Carazolol to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of Carazolol to inhibit the basal or agonist-stimulated production of cAMP.

Caption: General workflow for a cAMP accumulation assay.

Methodology Overview:

-

Cell Culture: Plate cells stably or transiently expressing the desired β-adrenergic receptor subtype in a multi-well plate.

-

Compound Treatment: Treat the cells with a range of concentrations of Carazolol. To measure inverse agonism, no agonist is added. To measure antagonism, cells are co-incubated with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol).

-

Cell Lysis: After incubation, lyse the cells to release the accumulated intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: For inverse agonism, plot the cAMP levels against the Carazolol concentration to determine the IC50 value for the reduction in basal signaling.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the receptor upon ligand binding.

Caption: General workflow for a β-arrestin recruitment assay.

Methodology Overview (using DiscoverX PathHunter® as an example):

-

Cell Line: Utilize a commercially available cell line engineered to co-express the β-adrenergic receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

-

Compound Treatment: Plate the cells and treat with a range of Carazolol concentrations.

-

Signal Detection: Upon β-arrestin recruitment to the activated receptor, the ProLink and EA fragments come into proximity, forming a functional β-galactosidase enzyme. Add a substrate that produces a chemiluminescent signal when cleaved by the active enzyme.

-

Measurement: Read the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the signal intensity against the Carazolol concentration to determine the EC50 for β-arrestin recruitment.

Conclusion

Carazolol is a well-characterized, high-affinity inverse agonist of β1 and β2-adrenergic receptors, with its mechanism of action supported by structural and functional data. Its ability to stabilize the inactive state of these receptors and reduce basal Gs-mediated cAMP production is a hallmark of its pharmacological profile. However, a comprehensive understanding of its functional selectivity, particularly concerning the β-arrestin signaling pathway, remains incomplete due to a lack of quantitative data. Further research to elucidate the potency of Carazolol in modulating β-arrestin recruitment is warranted to fully appreciate its therapeutic potential and to provide a more complete picture of its complex pharmacology at β-adrenergic receptors. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the nuanced properties of this important pharmacological tool.

References

- 1. Specific beta-adrenergic receptor binding of carazolol measured with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carazolol: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Constitutive activity of the human beta(1)-adrenergic receptor in beta(1)-receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

Carazolol Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carazolol is a potent, non-selective beta-adrenergic receptor antagonist, also exhibiting inverse agonist properties at β-adrenergic receptors and agonist activity at the β3-adrenoceptor.[1][2] Its high affinity and lipophilicity have made it a valuable pharmacological tool and a scaffold for the development of new therapeutic agents and radioligands for imaging studies.[3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Carazolol, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing relevant biological pathways and experimental workflows.

Core Structure-Activity Relationships of Carazolol

The pharmacological profile of Carazolol is determined by three key structural components: the carbazole ring system, the (S)-configured 2-hydroxy-3-propylamine side chain, and the isopropylamino group. Modifications to each of these regions can significantly impact binding affinity, receptor subtype selectivity, and functional activity.

Data Presentation: Quantitative SAR Data

Table 1: Beta-Adrenergic Receptor Binding Affinities of Carazolol and Analogs

| Compound | Modification | Receptor Subtype(s) | K_i (nM) | Test System | Reference |

| Carazolol | - | β (non-selective) | < 0.2 | Not specified | [4] |

| Carazolol | - | β1/β2 | Equal affinity | Calf cerebral cortex (β1) and cerebellum (β2) | [1] |

| Carazolol | - | β3 (human) | 2.0 ± 0.2 | CHO cells expressing human β3-adrenoceptor | |

| (S)-(-)-CYBL8E | N-alkyl: (1,1-dimethyl-3-iodo-(2E)-propenyl) | β (non-selective) | 0.31 ± 0.03 | Membrane fractions of cardiac left ventricular muscle |

Table 2: Functional Activity of Carazolol and Analogs

| Compound | Activity | Receptor Subtype | EC_50 (nM) | Intrinsic Activity | Test System | Reference |

| Carazolol | Agonist | β3 (murine) | 25 | 0.97 | CHO cells expressing murine β3-adrenoceptor | |

| pBABC | Inhibition of [¹²⁵I]cyanopindolol binding | β (non-selective) | 0.4 - 0.9 | Not Applicable | Mammalian and non-mammalian β-adrenergic receptors |

General SAR Trends for Aryloxypropanolamine β-Blockers (including Carazolol)

The broader class of aryloxypropanolamine β-blockers, to which Carazolol belongs, has been extensively studied. The following SAR principles are generally applicable and provide a framework for understanding the activity of Carazolol and its analogs:

-

Stereochemistry of the Side Chain: The (S)-enantiomer of aryloxypropanolamines possesses significantly higher binding affinity for β-adrenergic receptors than the (R)-enantiomer. This stereoselectivity is a critical determinant of potency.

-

The Amino Group: A secondary amine is optimal for activity. The substituent on the nitrogen atom plays a crucial role in receptor subtype selectivity and potency. Bulky alkyl groups, such as isopropyl or tert-butyl, are commonly found in potent β-blockers.

-

The Propanolamine Side Chain: The 2-hydroxy group is essential for high-affinity binding, likely through hydrogen bonding interactions within the receptor's binding pocket.

-

The Aromatic Moiety: The nature and substitution pattern of the aromatic ring system significantly influence binding affinity and receptor subtype selectivity. In Carazolol, the tricyclic carbazole ring contributes to its high lipophilicity and potent, non-selective β-adrenergic antagonism.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the SAR of Carazolol analogs. The following are detailed protocols for key in vitro assays.

Radioligand Binding Assay for β-Adrenergic Receptors using ³HCarazolol

This protocol is adapted from studies characterizing --INVALID-LINK--Carazolol binding to β-adrenergic receptors.

1. Membrane Preparation:

- Tissues (e.g., canine ventricular myocardium, lung) or cells expressing β-adrenergic receptors are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

- The homogenate is centrifuged at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.

- The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membrane fraction.

- The membrane pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

- The assay is typically performed in a 96-well plate format.

- To each well, add the following in order:

- Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

- A fixed concentration of --INVALID-LINK--Carazolol (typically at or near its K_d value).

- Increasing concentrations of the unlabeled competitor ligand (the Carazolol analog being tested).

- Membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).

- Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a high concentration of a non-selective β-blocker (e.g., 10 µM propranolol).

- The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation of Bound and Free Radioligand:

- The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

- The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

- The filters are placed in scintillation vials with a scintillation cocktail.

- The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

5. Data Analysis:

- Specific binding is calculated by subtracting non-specific binding from total binding.

- The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

- The K_i (inhibition constant) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Adenylyl Cyclase Functional Assay

This assay measures the ability of a Carazolol analog to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.

1. Cell Culture and Treatment:

- Cells expressing the β-adrenergic receptor subtype of interest (e.g., CHO cells transfected with the human β3-adrenoceptor) are cultured to an appropriate density.

- The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

- The cells are then treated with varying concentrations of the Carazolol analog. For antagonist activity, cells are co-incubated with a known β-adrenergic agonist (e.g., isoproterenol) and the test compound.

2. Cell Lysis and cAMP Measurement:

- After the incubation period, the cells are lysed to release the intracellular cAMP.

- The concentration of cAMP in the cell lysate is measured using a commercially available kit, typically based on one of the following principles:

- Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.

- Homogeneous Time-Resolved Fluorescence (HTRF): A fluorescence-based assay that measures the competition between native cAMP and a labeled cAMP for binding to an anti-cAMP antibody.

3. Data Analysis:

- For agonists, the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) and the E_max (the maximal effect) are determined by non-linear regression of the dose-response curve.

- For antagonists, the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) is calculated. This can be used to determine the antagonist's potency (e.g., by calculating the pA₂ value).

Mandatory Visualizations

Signaling Pathways

Caption: Beta-Adrenergic Receptor Signaling Pathway.

Experimental Workflows

Caption: Experimental Workflow for a Radioligand Binding Assay.

Conclusion

The structure-activity relationship of Carazolol is anchored in the principles of the broader aryloxypropanolamine class of beta-blockers, with its high potency and non-selectivity being largely attributed to the carbazole moiety. While a comprehensive quantitative SAR dataset for a wide range of analogs is not publicly available, the existing data for specific derivatives, in conjunction with the general SAR principles, provide a solid foundation for the rational design of new Carazolol-based compounds. The detailed experimental protocols provided herein offer a standardized approach for the pharmacological evaluation of such novel analogs, facilitating further exploration of this important chemical scaffold in drug discovery and development.

References

- 1. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Preparation and in vivo binding of [11C]carazolol, a radiotracer for the beta-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

What is Carazolol's therapeutic index compared to other beta-blockers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of the therapeutic index of Carazolol and other prominent beta-blockers, namely Propranolol, Metoprolol, and Carvedilol. Due to the limited publicly available data on the specific therapeutic index of Carazolol, this guide leverages available toxicity and potency data to offer a comparative perspective.

Comparative Analysis of Therapeutic and Toxic Doses

The therapeutic index (TI) of a drug is a quantitative measure of its safety, representing the ratio between the toxic dose and the therapeutic dose. A higher TI indicates a wider margin of safety. The most common method for calculating the TI is by dividing the 50% lethal dose (LD50) by the 50% effective dose (ED50).

| Drug | LD50 (Oral, Rat) | Effective Dose (ED50/IC50) in Rats | Therapeutic Indication (Preclinical Model) |

| Carazolol | Data not available | Data not available | - |

| Propranolol | 466 mg/kg[1][2] | 1 mg/kg and 5 mg/kg (acute administration)[3] | Hypertension (Spontaneously Hypertensive Rats) |

| Metoprolol | 3090-4670 mg/kg[4] | IC50: 216 ± 36 ng/mL (chronotropic effect)[1] | Hypertension (Fructose-fed Hypertensive Rats) |

| Carvedilol | >8000 mg/kg | 2 mg/kg/day (low dose) | Heart Failure (Dilated Cardiomyopathy) |

Note: The effective doses listed are not all standard ED50 values but represent doses shown to produce a significant therapeutic effect in the respective preclinical models. The IC50 for Metoprolol represents the concentration required to inhibit 50% of the maximum response, which is related to its potency.

Experimental Protocols

Determination of Acute Oral Toxicity (LD50)

The determination of the LD50 value is a standard procedure in toxicology to assess the acute toxicity of a substance. The following protocol is a generalized methodology based on the OECD Guideline 423 for the Acute Toxic Class Method.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used. Animals are acclimatized to the laboratory conditions before the study.

Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and light-dark cycles. Standard laboratory diet and water are provided ad libitum, with a fasting period before administration of the test substance.

Procedure:

-

Dose Selection: A starting dose is selected from a series of predefined dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Administration: The test substance is administered orally by gavage to a group of three animals.

-

Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.

-

Stepwise Dosing:

-

If no mortality is observed, the next higher dose level is administered to a new group of three animals.

-

If mortality occurs, the next lower dose level is administered to a new group of three animals.

-

-

Endpoint: The test is stopped when a dose that causes mortality is identified, or when no mortality is observed at the highest dose level. The LD50 is then estimated based on the observed mortality pattern.

Determination of Effective Dose (ED50) in a Hypertension Model

The following is a generalized protocol for determining the ED50 of an antihypertensive beta-blocker in a spontaneously hypertensive rat (SHR) model.

Objective: To determine the dose of a beta-blocker that produces a 50% reduction in mean arterial pressure (MAP).

Animals: Adult male spontaneously hypertensive rats (SHR) are used as the model for essential hypertension. Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as controls.

Procedure:

-

Surgical Preparation: Rats are anesthetized, and a catheter is implanted in the carotid artery for direct blood pressure measurement and in the jugular vein for drug administration.

-

Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the experimental setup.

-

Dose-Response Study:

-

A range of doses of the test beta-blocker is administered intravenously or orally to different groups of SHR.

-

Blood pressure and heart rate are continuously monitored before and after drug administration.

-

-

Data Analysis: The percentage reduction in MAP from baseline is calculated for each dose. A dose-response curve is then constructed by plotting the percentage reduction in MAP against the log of the dose.

-

ED50 Calculation: The ED50 is the dose that corresponds to a 50% reduction in the maximum observed effect on MAP.

Signaling Pathways and Experimental Workflows

Beta-Adrenergic Signaling Pathway

Beta-blockers exert their effects by antagonizing the action of catecholamines (epinephrine and norepinephrine) at beta-adrenergic receptors. The binding of an agonist to a beta-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various physiological responses.

Experimental Workflow for Therapeutic Index Determination

The determination of a therapeutic index involves a series of preclinical studies to establish both the efficacy and the toxicity of a drug candidate.

References

- 1. In vitro and in vivo pharmacodynamic properties of metoprolol in fructose-fed hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced acute antihypertensive effect of propranolol in the absence of circulating epinephrine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antihypertensive effect of propranolol in conscious spontaneously hypertensive rats: central hemodynamics, plasma volume, and renal function during beta-blockade with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

Carazolol: A High-Affinity Ligand for G-Protein Coupled Receptors - A Technical Guide

Introduction

Carazolol is a potent and high-affinity ligand for G-protein coupled receptors (GPCRs), specifically demonstrating complex interactions with beta-adrenergic receptor subtypes. Initially recognized as a powerful beta-blocker, further investigation has revealed its character as a strong inverse agonist.[1][2] This property, combined with its high affinity, makes Carazolol an invaluable tool in pharmacological research and a lead compound in drug development. Its ability to stabilize the inactive state of beta-adrenergic receptors has been instrumental in the structural elucidation of these important drug targets.[3][4] This technical guide provides a comprehensive overview of Carazolol's binding characteristics, its effects on signaling pathways, and detailed experimental protocols for its study.

Quantitative Data: Binding Affinities and Potency of Carazolol

The following tables summarize the binding affinity (Ki), dissociation constant (Kd), and functional potency (IC50/EC50) of Carazolol for various beta-adrenergic receptor subtypes. These values have been compiled from multiple studies and highlight the high affinity of Carazolol across different experimental systems.

Table 1: Binding Affinity of Carazolol for Beta-Adrenergic Receptors

| Receptor Subtype | Ligand | Kᵢ (nM) | Kᵈ (nM) | Experimental System | Reference |

| β1-Adrenergic | (-)-Carazolol | - | 0.04 | Turkey Erythrocyte Membranes | [5] |

| β2-Adrenergic | (-)-Carazolol | 9 | 0.025 | Human β2AR | |

| β3-Adrenergic | Carazolol | 2.0 ± 0.2 | - | CHO cells expressing human β3-adrenoceptor |

Kᵢ (Inhibition Constant): Concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower Kᵢ indicates higher binding affinity. Kᵈ (Dissociation Constant): Concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kᵈ indicates higher binding affinity.

Table 2: Functional Potency of Carazolol at Beta-Adrenergic Receptors

| Receptor Subtype | Assay Type | IC₅₀ (nM) | EC₅₀ (nM) | Effect | Experimental System | Reference | |---|---|---|---|---|---| | β-Adrenergic | [¹²⁵I]Cyanopindolol Competition | 0.4 - 0.9 (pM) | - | Inhibition of Radioligand Binding | Mammalian and Non-mammalian Receptors | | | β3-Adrenergic | Adenylyl Cyclase Stimulation | - | 25 | Full Agonist | Murine β3-adrenoceptor | | | β3-Adrenergic | Adenylyl Cyclase Stimulation | 11.3 ± 1.2 | - | Full Agonist | CHO cells expressing human β3-adrenoceptor | |

IC₅₀ (Half-maximal inhibitory concentration): Concentration of an inhibitor that reduces the response by 50%. EC₅₀ (Half-maximal effective concentration): Concentration of a drug that gives half-maximal response.

Signaling Pathways

Carazolol primarily interacts with beta-adrenergic receptors, which are canonical Gs-coupled GPCRs. In its role as an inverse agonist, Carazolol not only blocks the binding of agonists like epinephrine but also reduces the basal, constitutive activity of the receptor. This stabilization of the inactive receptor conformation prevents the dissociation of the Gαs subunit from the Gβγ dimer, thereby inhibiting the activation of adenylyl cyclase and the subsequent production of the second messenger, cyclic AMP (cAMP). Interestingly, at the β3-adrenoceptor, Carazolol has been shown to act as a full agonist, stimulating adenylyl cyclase.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of Carazolol for a specific GPCR, using a radiolabeled ligand (e.g., [³H]-Carazolol or another high-affinity antagonist).

1. Materials:

-

Cell membranes expressing the target GPCR

-

Radioligand (e.g., [³H]-Carazolol)

-

Unlabeled Carazolol (competitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

2. Procedure:

-

Prepare serial dilutions of unlabeled Carazolol in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

A fixed concentration of radioligand (typically at or below its Kd value)

-

Varying concentrations of unlabeled Carazolol or vehicle (for total binding)

-

Cell membrane preparation (protein concentration optimized for signal)

-

-

For non-specific binding control wells, add a high concentration of a non-radiolabeled standard antagonist.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of unlabeled Carazolol.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol outlines a functional assay to measure changes in intracellular cAMP levels in response to Carazolol, which is essential for characterizing its inverse agonist or agonist activity.

1. Materials:

-

Whole cells expressing the target GPCR

-

Carazolol

-

Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors or to enhance basal signal)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Cell lysis buffer

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Luminometer or appropriate plate reader

2. Procedure:

-

Seed cells in a 96-well plate and grow to the desired confluency.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP breakdown.

-

For characterizing inverse agonism:

-

Add varying concentrations of Carazolol to the cells.

-

Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

-

For characterizing antagonism (against an agonist):

-

Add varying concentrations of Carazolol.

-

Add a fixed concentration of a known agonist (e.g., isoproterenol at its EC₈₀).

-

Incubate for a specific time at 37°C.

-

-

Lyse the cells according to the cAMP detection kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF).

3. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Quantify the cAMP concentration in each well based on the standard curve.

-

For inverse agonism, plot the cAMP concentration against the log concentration of Carazolol to determine the IC₅₀ for the reduction of basal cAMP levels.

-

For antagonism, plot the cAMP concentration against the log concentration of Carazolol to determine the IC₅₀ for the inhibition of the agonist-induced cAMP response.

References

- 1. Carazolol - Wikipedia [en.wikipedia.org]

- 2. A Systematic Review of Inverse Agonism at Adrenoceptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Full and Partial Agonists Binding to β2-Adrenergic Receptor Suggests a Role of Transmembrane Helix V in Agonist-Specific Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the binding domain of the beta-adrenergic receptor with the fluorescent antagonist carazolol. Evidence for a buried ligand binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Carazolol's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carazolol is a highly potent, non-selective β-adrenergic receptor antagonist and a β3-adrenergic receptor agonist. Its lipophilic nature suggests the potential for central nervous system (CNS) penetration and subsequent neuropharmacological effects. This technical guide provides a comprehensive overview of the current understanding of Carazolol's interactions with the CNS. It details its binding affinities to adrenergic receptors, explores potential downstream signaling pathways in neuronal cells, and outlines detailed experimental protocols for investigating its CNS effects. While direct preclinical and clinical studies on the specific CNS effects of Carazolol are limited, this guide synthesizes available data on Carazolol's pharmacology and extrapolates potential CNS implications based on the known roles of β-adrenergic receptors in the brain and findings from studies on other β-blockers.

Introduction

Carazolol is a carbazole derivative recognized for its high-affinity binding to β-adrenergic receptors.[1][2] Initially developed as a potent antihypertensive agent, its pharmacological profile as a non-selective β1/β2 antagonist and a β3 agonist suggests a broader range of physiological effects.[3] Given its lipophilicity, Carazolol is predicted to cross the blood-brain barrier, making the investigation of its effects on the central nervous system a critical area of research.[4] Understanding these effects is crucial for identifying potential therapeutic applications in neurological and psychiatric disorders, as well as for characterizing its neurotoxicological profile.

This guide summarizes the known quantitative data on Carazolol's receptor interactions, delineates the putative signaling pathways it modulates within the CNS, and provides detailed experimental methodologies for its further investigation.

Quantitative Data: Receptor Binding Affinities

The interaction of Carazolol with β-adrenergic receptors has been characterized in various in vitro studies. The following tables summarize the key binding affinity parameters.

Table 1: Binding Affinity of Carazolol for β1 and β2-Adrenergic Receptors

| Parameter | Receptor Subtype | Tissue/Cell Line | Value | Reference |

| Kd | β-receptors (non-selective) | Rat Cerebral Cortical Membranes | 0.15 nM | [4] |

| Ki | β1-receptors | Calf Cerebral Cortex | Equal affinity to β2 | |

| Ki | β2-receptors | Calf Cerebellum | Equal affinity to β1 |

Table 2: Binding and Functional Activity of Carazolol at the β3-Adrenergic Receptor

| Parameter | Receptor Subtype | Cell Line | Value | Reference |

| Ki | Human β3-adrenoceptor | CHO cells | 2.0 ± 0.2 nM | |

| IC50 | Human β3-adrenoceptor | CHO cells | 11.3 ± 1.2 nM | |

| EC50 | Murine β3-adrenoceptor | CHO cells | 25 nM | |

| Intrinsic Activity | Murine β3-adrenoceptor | CHO cells | 0.97 (Full Agonist) |

Signaling Pathways in the Central Nervous System

Carazolol's dual action as a β1/β2 antagonist and a β3 agonist suggests complex modulatory effects on neuronal signaling. The following diagrams illustrate the putative signaling pathways affected by Carazolol in the CNS.

Antagonism of β1/β2-Adrenergic Receptor Signaling

In the CNS, β1 and β2-adrenergic receptors are coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). By blocking these receptors, Carazolol is expected to inhibit this signaling cascade.

Agonism of β3-Adrenergic Receptor Signaling

Conversely, as a β3-adrenergic receptor agonist, Carazolol is expected to activate Gs protein-coupled signaling pathways where these receptors are expressed in the CNS. This would lead to an increase in cAMP and activation of PKA, potentially influencing neuronal function.

Experimental Protocols

The following section details proposed experimental protocols for investigating the CNS effects of Carazolol. These are based on standard methodologies used for other β-adrenergic modulators.

In Vitro Assays

This protocol determines the affinity and density of Carazolol binding sites in specific brain regions.

-

Objective: To quantify the Kd and Bmax of [3H]-Carazolol in rodent brain homogenates.

-

Materials:

-

Rodent brain tissue (e.g., cortex, hippocampus, cerebellum)

-

[3H]-Carazolol (radioligand)

-

Unlabeled Carazolol

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass fiber filters

-

Filtration manifold

-

-

Procedure:

-

Prepare brain tissue homogenates in ice-cold binding buffer.

-

For saturation binding, incubate aliquots of homogenate with increasing concentrations of [3H]-Carazolol.

-

For competition binding, incubate homogenates with a fixed concentration of [3H]-Carazolol and increasing concentrations of unlabeled Carazolol.

-

Incubate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Saturation binding data are analyzed using Scatchard plots to determine Kd and Bmax.

-

Competition binding data are analyzed to calculate the IC50, from which the Ki can be derived using the Cheng-Prusoff equation.

-

This assay measures the functional consequence of Carazolol's interaction with β-adrenergic receptors on a key downstream effector.

-

Objective: To determine the effect of Carazolol on basal and agonist-stimulated adenylyl cyclase activity in cultured neuronal cells or brain tissue.

-

Materials:

-

Cultured neuronal cells (e.g., primary cortical neurons, SH-SY5Y cells) or brain tissue homogenates

-

Carazolol

-

β-adrenergic agonist (e.g., Isoproterenol)

-

Assay buffer (containing ATP, Mg2+, and a phosphodiesterase inhibitor like IBMX)

-

cAMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit

-

-

Procedure:

-

Pre-incubate neuronal cells or tissue homogenates with Carazolol at various concentrations.

-

Stimulate with a β-adrenergic agonist (for antagonist studies) or assess basal activity (for agonist studies).

-

Incubate for a defined period at 37°C.

-

Terminate the reaction and lyse the cells/tissue.

-

Measure the amount of cAMP produced using a commercial EIA or RIA kit.

-

-

Data Analysis:

-

Generate dose-response curves to determine the IC50 (for antagonism) or EC50 (for agonism) of Carazolol.

-

In Vivo Behavioral Assays

These protocols are designed to assess the potential effects of Carazolol on locomotor activity, anxiety, and depressive-like behavior in rodents.

-

Objective: To evaluate the effects of Carazolol on general locomotor activity and anxiety-like behavior.

-

Apparatus: A square arena with walls, typically equipped with automated tracking software.

-

Procedure:

-

Administer Carazolol or vehicle to rodents at various doses.

-

After a specified pre-treatment time, place the animal in the center of the open field arena.

-

Allow the animal to explore freely for a set duration (e.g., 10-30 minutes).

-

Record and analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

-

Data Analysis:

-

Compare the behavioral parameters between Carazolol-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA). A decrease in total distance traveled may suggest sedative effects, while an increase in the time spent in the center may indicate anxiolytic-like effects.

-

-

Objective: To assess the anxiolytic or anxiogenic potential of Carazolol.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open and two enclosed arms.

-

Procedure:

-

Administer Carazolol or vehicle to rodents.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the time spent in and the number of entries into the open and closed arms.

-

-

Data Analysis:

-

Calculate the percentage of time spent and entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.

-

Visualization of Experimental Workflows

General Workflow for In Vivo Behavioral Testing

Conclusion

Carazolol's unique pharmacological profile as a high-affinity, non-selective β1/β2-adrenergic antagonist and β3-adrenergic agonist, combined with its lipophilicity, strongly suggests the potential for significant effects on the central nervous system. The data presented in this guide on its receptor binding affinities provide a quantitative basis for these potential interactions. The outlined signaling pathways offer a framework for understanding the molecular mechanisms through which Carazolol may exert its neuropharmacological effects.

While direct experimental evidence for Carazolol's CNS effects in preclinical and clinical settings is currently lacking, the detailed experimental protocols provided herein offer a clear roadmap for future investigations. Such studies are essential to fully characterize the neuropharmacological profile of Carazolol, which could unveil novel therapeutic opportunities for this compound in the realm of neurological and psychiatric disorders. Further research is warranted to explore these possibilities and to establish a comprehensive understanding of Carazolol's role within the central nervous system.

References

- 1. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A high-performance liquid chromatography assay of brain adenylate cyclase using [3H]ATP as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carazolol: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

The Role of Carazolol in Advancing Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carazolol, a potent and non-selective β-adrenergic receptor antagonist, has emerged as a critical pharmacological tool in the study of cardiovascular function and disease. Its high affinity for β-adrenergic receptors (β-ARs) and its characterization as an inverse agonist make it an invaluable ligand for delineating the physiological and pathological roles of the β-adrenergic signaling pathway. This technical guide provides an in-depth overview of Carazolol's mechanism of action, its application in cardiovascular research, and detailed experimental protocols for its use. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of Carazolol's utility in the field.

Introduction: The Significance of β-Adrenergic Signaling in Cardiovascular Health

The sympathetic nervous system plays a pivotal role in regulating cardiovascular homeostasis, primarily through the actions of catecholamines on β-adrenergic receptors. These G protein-coupled receptors (GPCRs) are integral to modulating heart rate, cardiac contractility, and vascular tone. Dysregulation of β-adrenergic signaling is a hallmark of many cardiovascular diseases, including heart failure, hypertension, and ischemic heart disease. Consequently, pharmacological agents that target β-ARs are cornerstones of cardiovascular therapy.

Carazolol, with its high affinity and non-selective binding to β1, β2, and to some extent β3-ARs, serves as a powerful research tool to probe the intricacies of this signaling cascade.[1][2] Its ability to act as an inverse agonist, reducing the basal activity of the receptor, provides a unique advantage in studying receptor constitutive activity and its implications in disease states.[3]

Mechanism of Action of Carazolol

Carazolol exerts its effects by competitively binding to β-adrenergic receptors, thereby preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.[4][5] Unlike neutral antagonists that only block agonist-induced activity, Carazolol is an inverse agonist, meaning it can reduce the receptor's basal, or agonist-independent, signaling activity. This property is particularly useful for studying the constitutive activity of β-ARs.

The binding of Carazolol to β-ARs is characterized by high affinity and slow dissociation kinetics, making it an excellent radioligand for receptor binding assays. Its non-selectivity allows for the study of the total β-AR population in a given tissue, while its interactions can be dissected using subtype-selective compounds in competitive binding studies.

Signaling Pathway

The canonical β-adrenergic signaling pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). Carazolol, by blocking the receptor, inhibits this cascade.

Quantitative Data on Carazolol's Interaction with β-Adrenergic Receptors

The following tables summarize key quantitative parameters of Carazolol's interaction with β-adrenergic receptors from various in vitro and in vivo studies.

Table 1: Binding Affinity (Ki and Kd) of Carazolol for β-Adrenergic Receptor Subtypes

| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Kd (nM) | Reference |

| β1-AR | Human | 0.2 | |||

| β2-AR | Human | 0.03 | |||

| β3-AR | Human | 4.47 | |||

| β-AR (total) | Rat Cerebral Cortex | [3H]Carazolol | 0.15 | ||

| β1-AR | Calf Cerebral Cortex | [3H]Carazolol | |||

| β2-AR | Calf Cerebellum | [3H]Carazolol | |||

| β3-AR | CHO cells (human) | 2.0 ± 0.2 |

Table 2: Functional Potency (IC50 and EC50) of Carazolol

| Assay | Receptor Subtype | Cell Line | IC50 (nM) | EC50 (nM) | Effect | Reference |

| Adenylyl Cyclase | β3-AR | CHO cells (human) | 11.3 ± 1.2 | Agonist | ||

| Adenylyl Cyclase | β3-AR | CHO cells (murine) | 25 | Full Agonist |

Table 3: In Vivo Cardiovascular Effects of Carazolol

| Species | Dose | Route of Administration | Effect on Heart Rate | Effect on Blood Pressure | Other Cardiovascular Effects | Reference |

| Pig | 10 µg/kg | Intravenous | Reduces epinephrine-induced tachycardia | Reduces epinephrine-induced increase in mean arterial pressure | Blocks vasodilatory responses to adrenaline | |

| Human | Not specified | Not specified | Significant reduction (about 20%) | Decrease in systolic blood pressure | Improvement in heart complaints in patients with tachycardia | |

| Rabbit | Not specified | Intravenous | Antagonism of isoproterenol-induced tachycardia | Not specified | High therapeutic index, virtually no intrinsic sympathomimetic activity | |

| Sheep | 0.01 mg/kg | Intramuscular | No significant change | No significant change | Abnormal T wave and ST segment depression, suggesting potential for myocardial ischemia risk |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of Carazolol in research. Below are outlines for key experiments.

Radioligand Binding Assay

This assay is used to determine the affinity and density of β-adrenergic receptors in a given tissue or cell preparation.

Objective: To quantify the binding characteristics of Carazolol to β-ARs.

References

- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Cardiac action of carazolol and methypranol in comparison with other beta-receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

Carazolol's Lipophilicity and Blood-Brain Barrier Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carazolol is a non-selective beta-adrenergic receptor antagonist recognized for its high affinity and lipophilic characteristics.[1] These properties are of significant interest in drug development, particularly concerning its potential interactions with the central nervous system (CNS). A critical determinant of a drug's CNS activity is its ability to cross the blood-brain barrier (BBB), a tightly regulated interface that protects the brain. Lipophilicity is a key physicochemical property that governs this permeability. This technical guide provides an in-depth analysis of carazolol's lipophilicity and its implications for BBB penetration, supported by detailed experimental protocols and comparative data.

Physicochemical Properties of Carazolol

| Parameter | Value | Source |

| Predicted log P (ALOGPS) | 3.12 | DrugBank |

| Predicted log P (ChemAxon) | 2.71 | DrugBank |

| Basic pKa | 9.52 | PubChem |

Note: The positive log P values suggest that carazolol preferentially partitions into a lipid environment over an aqueous one, a characteristic shared by other lipophilic beta-blockers known to cross the blood-brain barrier.[2][3] The basic pKa indicates that carazolol will be predominantly ionized at physiological pH (7.4).

Blood-Brain Barrier Permeability of Carazolol

The ability of a drug to cross the blood-brain barrier is a complex process influenced by several factors, including lipophilicity, molecular weight, and interaction with efflux transporters like P-glycoprotein (P-gp). While specific experimental data on carazolol's BBB permeability, such as apparent permeability coefficients (Papp) or brain-to-plasma concentration ratios, are not extensively published, its established lipophilicity strongly suggests the potential for CNS penetration.[2] Studies with radiolabeled carazolol have indicated its distribution into the brain.

For context, the table below presents a comparison of the lipophilicity and BBB penetration of various beta-blockers. Generally, more lipophilic beta-blockers exhibit greater CNS penetration.

| Beta-Blocker | Lipophilicity | CNS Side Effects |

| Propranolol | High | More frequent |

| Metoprolol | Moderate | Less frequent |

| Atenolol | Low (Hydrophilic) | Rare |

| Nadolol | Low (Hydrophilic) | Rare |

Experimental Protocols for Assessing Lipophilicity and BBB Permeability

Accurate determination of a drug's lipophilicity and BBB permeability is crucial for predicting its CNS effects. The following sections detail the standard experimental protocols used in these assessments.

Determination of Lipophilicity (log P/log D) by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining the partition coefficient (log P) and distribution coefficient (log D) of a compound.

Principle: A compound is partitioned between two immiscible liquid phases, typically n-octanol and an aqueous buffer (for log D) or pure water (for log P). The concentrations of the compound in each phase are then measured to calculate the partition coefficient.

Protocol:

-

Preparation of Phases:

-

Saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by shaking them together for 24 hours, followed by separation.

-

Saturate the aqueous buffer with n-octanol in the same manner.

-

-

Partitioning:

-

Prepare a stock solution of carazolol in the saturated aqueous buffer.

-

Add a known volume of the carazolol stock solution to a mixture of the saturated n-octanol and saturated aqueous buffer in a flask. The volume ratio of the two phases can be adjusted based on the expected lipophilicity.

-

Securely cap the flask and shake it vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the flask at a low speed to facilitate the complete separation of the n-octanol and aqueous phases.

-

-

Quantification:

-

Carefully withdraw aliquots from both the n-octanol and aqueous phases.

-

Determine the concentration of carazolol in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.

-

-

Calculation:

-

The distribution coefficient (D) is calculated as: D = [Carazolol]octanol / [Carazolol]aqueous

-

log D = log10(D)

-

In Vitro BBB Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based method to predict the passive diffusion of a compound across the blood-brain barrier.

Principle: A filter plate is coated with a lipid solution (e.g., porcine brain polar lipid extract) to form an artificial membrane that mimics the BBB. The permeability of a compound from a donor compartment, through the lipid membrane, to an acceptor compartment is measured.

Protocol:

-

Membrane Preparation:

-

Coat the filter of a 96-well donor plate with a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% porcine brain polar lipid in dodecane).

-

-

Assay Setup:

-

Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

-

Prepare the carazolol solution in the same buffer in a separate 96-well plate (the donor plate).

-

Place the lipid-coated filter plate on top of the acceptor plate.

-

Carefully add the carazolol solution to the donor wells.

-

-

Incubation:

-

Incubate the assembled plate system for a defined period (e.g., 4-18 hours) at room temperature.

-

-

Quantification:

-

After incubation, determine the concentration of carazolol in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

-

-

Calculation:

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

-

In Vitro BBB Permeability: MDCK-MDR1 Cell-Based Assay

The MDCK-MDR1 assay utilizes a cell line overexpressing the P-glycoprotein (P-gp) efflux transporter to assess both passive permeability and the potential for active efflux at the BBB.

Principle: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are grown as a monolayer on a semi-permeable membrane. The transport of a compound across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Protocol:

-

Cell Culture:

-

Seed MDCK-MDR1 cells onto Transwell inserts and culture until a confluent monolayer is formed (typically 4-7 days).

-

Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

-

Transport Experiment:

-

Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

-

For A-B transport, add the carazolol solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

-

For B-A transport, add the carazolol solution to the basolateral chamber and fresh buffer to the apical chamber.

-

Incubate at 37°C for a specified time (e.g., 1-2 hours).

-

-

Quantification:

-

At the end of the incubation, collect samples from both the donor and receiver chambers.

-

Analyze the concentration of carazolol in the samples by LC-MS/MS.

-

-

Calculation:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

-

The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for P-gp efflux.

-

In Vivo BBB Permeability: Microdialysis

In vivo microdialysis is a technique used to measure the concentration of unbound drug in the brain extracellular fluid (ECF) of a living animal, providing a direct measure of BBB penetration.

Principle: A small, semi-permeable probe is surgically implanted into a specific brain region of an anesthetized or freely moving animal. The probe is perfused with a physiological solution, and small molecules from the ECF, including the drug of interest, diffuse into the perfusate, which is then collected and analyzed.

Protocol:

-

Probe Implantation:

-

Surgically implant a microdialysis guide cannula into the desired brain region (e.g., striatum, hippocampus) of a rat or mouse under anesthesia.

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

Insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Administer carazolol to the animal (e.g., intravenously or intraperitoneally).

-

Collect the dialysate samples at regular intervals.

-

-

Sample Analysis:

-

Analyze the concentration of carazolol in the dialysate samples using a highly sensitive method like LC-MS/MS.

-

Simultaneously, collect blood samples to determine the plasma concentration of carazolol.

-

-

Calculation:

-

Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) by dividing the steady-state concentration of carazolol in the brain dialysate by the unbound concentration in the plasma.

-

Signaling Pathways of Beta-Adrenergic Receptors in the CNS

Carazolol exerts its pharmacological effects by binding to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs) widely distributed in the central nervous system. These receptors are involved in a variety of neuronal and glial functions.

Canonical Beta-1 Adrenergic Receptor Signaling in Neurons

In neurons, the activation of beta-1 adrenergic receptors typically initiates the canonical Gs-cAMP signaling pathway. However, alternative pathways have also been identified.

Beta-2 Adrenergic Receptor Signaling in Glial Cells

Beta-2 adrenergic receptors are expressed on glial cells, such as astrocytes and microglia, where they play a role in modulating neuroinflammation and glucose metabolism.

Conclusion

Carazolol's notable lipophilicity is a strong indicator of its potential to cross the blood-brain barrier and exert effects within the central nervous system. While direct experimental data on its BBB permeability are limited, a comprehensive understanding can be inferred from its physicochemical properties and by comparison with other beta-blockers. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of carazolol's lipophilicity and brain penetration. Further investigation using these methods is warranted to definitively characterize its CNS pharmacokinetic profile and to fully elucidate the implications of its interaction with central beta-adrenergic signaling pathways. This knowledge is essential for the rational design and development of future CNS-acting therapeutics.

References

Carazolol's Dichotomous Modulation of Adenylyl Cyclase via Beta-Adrenergic Receptors: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of Carazolol's interaction with beta-adrenergic receptors (β-receptors) and its subsequent effects on adenylyl cyclase stimulation. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive understanding of Carazolol's complex pharmacology.

Introduction: The Dual Personality of Carazolol

Carazolol is a potent, non-selective beta-adrenergic receptor ligand that exhibits a fascinating dual pharmacology. Traditionally classified as a high-affinity antagonist or inverse agonist at β1 and β2-adrenergic receptors, it effectively blocks the signaling cascade initiated by endogenous catecholamines like epinephrine and norepinephrine.[1][2] This action leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, the canonical second messenger produced by adenylyl cyclase.

Intriguingly, research has unveiled a contrasting role for Carazolol at the β3-adrenergic receptor subtype. In this context, Carazolol acts as a full agonist, stimulating adenylyl cyclase and leading to an increase in cAMP production.[2][3] This subtype-selective agonism opens avenues for its potential therapeutic application in conditions where β3-receptor activation is beneficial.

This guide will dissect these opposing effects, presenting the quantitative basis for Carazolol's receptor affinity and functional activity, outlining the experimental protocols used to elucidate these properties, and providing clear visual representations of the underlying molecular mechanisms.

Quantitative Pharmacology of Carazolol

The interaction of Carazolol with β-adrenergic receptor subtypes has been quantified through various in vitro assays. The following tables summarize key affinity (Ki/Kd) and functional (EC50/IC50) parameters, providing a comparative overview of its potency and efficacy.

Table 1: Carazolol Affinity for Beta-Adrenergic Receptor Subtypes

| Receptor Subtype | Ligand | Ki (nM) | Kd (nM) | Cell/Tissue Type | Reference |

| β-Adrenergic (non-subtype specific) | --INVALID-LINK--Carazolol | 0.15 | Cortical membranes | [3] | |

| β1-Adrenergic | --INVALID-LINK--Carazolol | 0.135 | Canine ventricular myocardium | ||

| β2-Adrenergic | --INVALID-LINK--Carazolol | 0.050 | Canine lung | ||

| Human β3-Adrenergic | Carazolol | 2.0 ± 0.2 | CHO cells |

Table 2: Carazolol Functional Activity on Adenylyl Cyclase

| Receptor Subtype | Parameter | Value (nM) | Intrinsic Activity | Cell/Tissue Type | Reference |